5-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a triazole ring, an oxadiazole ring, and a sulfanyl group, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through S-alkylation reactions, where a thiol group reacts with an alkyl halide.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of microwave activation to shorten reaction times and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various alkyl halides and nucleophiles are used for substitution reactions.
Major Products
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted triazole and oxadiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and antifungal effects . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3-bromo-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrole-2-one
- 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
Uniqueness
5-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole is unique due to its combination of a triazole ring, an oxadiazole ring, and a sulfanyl group. This combination imparts distinct chemical reactivity and biological activities that are not observed in similar compounds.
Properties
Molecular Formula |
C19H17N5OS |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H17N5OS/c1-13-8-10-15(11-9-13)18-21-22-19(24(18)2)26-12-16-20-17(23-25-16)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
InChI Key |
HJPAEGJGZFKWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SCC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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